molecular formula C72H48F12N6P2Ru B050662 4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate CAS No. 123148-15-2

4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate

Cat. No.: B050662
CAS No.: 123148-15-2
M. Wt: 1388.2 g/mol
InChI Key: GUALHCKQGYAQFA-UHFFFAOYSA-N
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Description

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex: is a coordination compound that has gained significant attention in scientific research due to its unique photophysical properties. This compound is known for its luminescent characteristics, making it a valuable probe in various analytical and bioanalytical applications. The complex consists of a ruthenium(II) ion coordinated with three 4,7-diphenyl-1,10-phenanthroline ligands, and it is stabilized by two hexafluorophosphate anions.

Biochemical Analysis

Biochemical Properties

The Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex interacts with oxygen in biochemical reactions . The fluorescence intensity of the complex depends on the metabolic rate of viable microorganisms .

Cellular Effects

The Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex influences cell function by affecting the amount of oxygen in the sample . The oxygen in the samples quenches the fluorescence, which can be used to measure the metabolic rate of the viable microorganisms .

Molecular Mechanism

The Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex exerts its effects at the molecular level through dynamic quenching . The dye is strongly reduced by molecular oxygen, which quenches the fluorescence .

Temporal Effects in Laboratory Settings

The effects of the Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex over time in laboratory settings are related to the amount of oxygen in the sample . The fluorescence intensity of the complex, which depends on the metabolic rate of viable microorganisms, can be measured over time .

Metabolic Pathways

The Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex is involved in the oxygen metabolic pathway . The dye is strongly reduced by molecular oxygen, which quenches the fluorescence .

Transport and Distribution

The transport and distribution of the Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex within cells and tissues are related to the amount of oxygen in the sample . The oxygen in the samples quenches the fluorescence, which can be used to measure the metabolic rate of the viable microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex typically involves the following steps:

    Ligand Preparation: The 4,7-diphenyl-1,10-phenanthroline ligand is synthesized through a series of organic reactions, including nitration, reduction, and cyclization.

    Complex Formation: The ruthenium(II) ion is introduced to the ligand in a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the coordination of the ligands to the ruthenium ion.

    Purification: The resulting complex is purified through recrystallization or chromatography techniques to obtain the desired product in high purity.

Industrial Production Methods

While the synthesis of this complex is primarily conducted on a laboratory scale, industrial production methods would involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex undergoes various chemical reactions, including:

    Oxidation: The complex can be oxidized to higher oxidation states of ruthenium, which can alter its photophysical properties.

    Reduction: Reduction reactions can convert the ruthenium(II) center to ruthenium(I) or ruthenium(0), affecting the complex’s stability and reactivity.

    Substitution: Ligand substitution reactions can occur, where one or more of the 4,7-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and cerium(IV) ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are typically used.

    Substitution: Ligand exchange reactions are often carried out in polar solvents like acetonitrile or dimethyl sulfoxide under mild heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex lies in its high stability and strong luminescent properties, making it particularly suitable for long-term and sensitive detection applications. The hexafluorophosphate counterions also contribute to its solubility and stability in various solvents, enhancing its versatility in different research and industrial settings .

Properties

IUPAC Name

4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C24H16N2.2F6P.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*1-7(2,3,4,5)6;/h3*1-16H;;;/q;;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUALHCKQGYAQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H48F12N6P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584984
Record name Ruthenium(2+) hexafluorophosphate--4,7-diphenyl-1,10-phenanthroline (1/2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123148-15-2
Record name Ruthenium(2+) hexafluorophosphate--4,7-diphenyl-1,10-phenanthroline (1/2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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